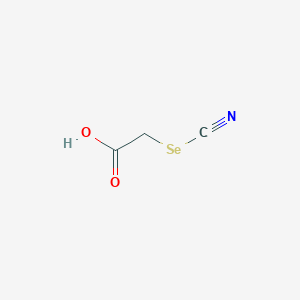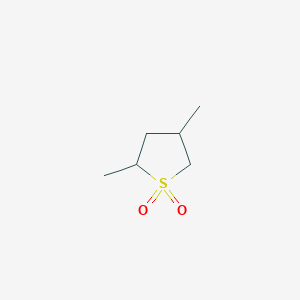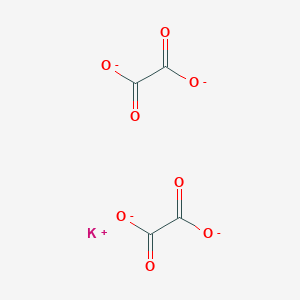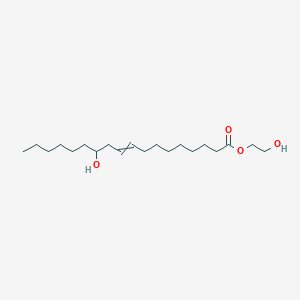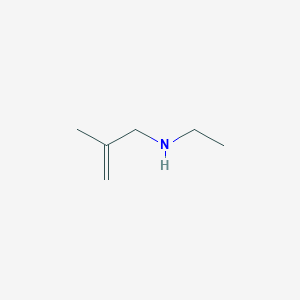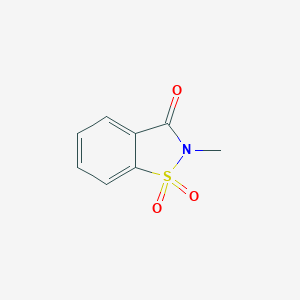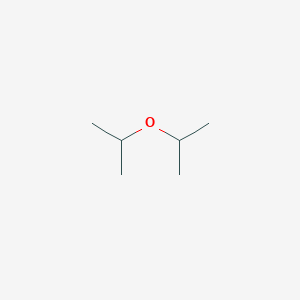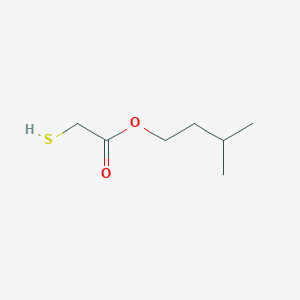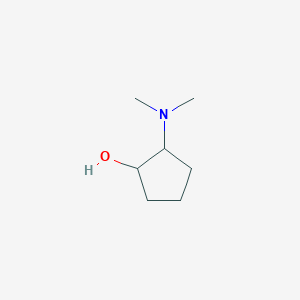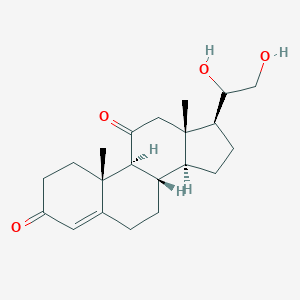
4-Pregnene-20,21-diol-3,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pregnene-20,21-diol-3,11-dione, also known as Pregnenolone, is a steroid hormone that is synthesized from cholesterol in the adrenal glands, gonads, and liver. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research due to its potential therapeutic applications and its role in various physiological processes.
Wirkmechanismus
4-Pregnene-20,21-diol-3,11-dione acts as a neurosteroid, modulating the activity of neurotransmitters in the brain. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and stress. 4-Pregnene-20,21-diol-3,11-dione also acts as a positive allosteric modulator of NMDA receptors, which are involved in learning and memory. Additionally, pregnenolone has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemische Und Physiologische Effekte
4-Pregnene-20,21-diol-3,11-dione has a variety of biochemical and physiological effects. It has been shown to increase the synthesis of other steroid hormones, including progesterone, testosterone, and estrogen. 4-Pregnene-20,21-diol-3,11-dione has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been shown to have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Pregnene-20,21-diol-3,11-dione has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, it has a relatively low toxicity and is well-tolerated in animal studies. However, there are also limitations to using pregnenolone in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. Additionally, the effects of pregnenolone can vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on pregnenolone. One area of interest is the potential therapeutic applications of pregnenolone in treating cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of pregnenolone and its effects on neurotransmitter activity. Another area of interest is the potential role of pregnenolone in treating depression and anxiety. Further studies are needed to determine the optimal dose and route of administration for pregnenolone in these conditions. Finally, research is needed to better understand the long-term effects of pregnenolone on the body and its potential for toxicity.
Synthesemethoden
4-Pregnene-20,21-diol-3,11-dione can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). The synthesis of pregnenolone can also occur through alternative pathways, including the conversion of 17-hydroxypregnenolone to pregnenolone by the enzyme 17β-hydroxysteroid dehydrogenase.
Wissenschaftliche Forschungsanwendungen
4-Pregnene-20,21-diol-3,11-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that pregnenolone may have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease. It has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been studied for its potential role in treating depression and anxiety.
Eigenschaften
CAS-Nummer |
116-56-3 |
|---|---|
Produktname |
4-Pregnene-20,21-diol-3,11-dione |
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
UJDLFLAJWMSLEB-RGCRHRMLSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
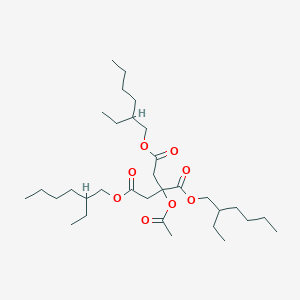
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
